CGP-42454A

Beschreibung

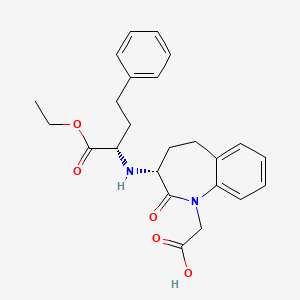

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3R)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131064-74-9 |

Source

|

| Record name | CGP-42454A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-42454A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0UK1949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of CGP-42112A: A Technical Guide to its Mechanism of Action

Abstract: This in-depth technical guide provides a comprehensive analysis of the mechanism of action of CGP-42112A, a potent and highly selective synthetic peptide agonist for the Angiotensin II AT2 receptor. Moving beyond a simple overview, this document synthesizes current research to offer drug development professionals, researchers, and scientists a detailed understanding of its molecular interactions, downstream signaling cascades, and physiological implications. We will explore its high-affinity binding to the AT2 receptor, the subsequent activation of G-protein independent signaling pathways involving the protein phosphatase SHP-1, the stimulation of the nitric oxide/cGMP pathway, and the differential modulation of MAP kinase pathways. Furthermore, this guide will present detailed experimental protocols for key assays used to elucidate this mechanism and discuss the compound's significant anti-proliferative and pro-apoptotic effects.

Introduction to CGP-42112A: A Selective Probe for the AT2 Receptor

CGP-42112A is a synthetic peptide analogue of Angiotensin II that has emerged as an invaluable pharmacological tool for dissecting the physiological roles of the Angiotensin II AT2 receptor. Its high selectivity for the AT2 receptor over the AT1 receptor allows for the specific investigation of AT2-mediated signaling pathways, which are often counter-regulatory to the well-characterized effects of AT1 receptor activation. Historically, the function of the AT2 receptor was enigmatic, but the development of selective ligands like CGP-42112A has been instrumental in revealing its involvement in a range of physiological processes, including vasodilation, inhibition of cell growth, and apoptosis. While initially facing some ambiguity in its classification, a comprehensive review of the literature now firmly establishes CGP-42112A as a full agonist at the AT2 receptor[1][2].

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis. Its primary effector, Angiotensin II, exerts its effects through two main receptor subtypes: AT1 and AT2. While the AT1 receptor is known to mediate vasoconstriction, cell proliferation, and inflammation, the AT2 receptor often opposes these actions, contributing to vasodilation, anti-proliferation, and tissue repair. The selective activation of the AT2 receptor by CGP-42112A, therefore, holds significant therapeutic potential in various cardiovascular and proliferative diseases.

The Primary Target: High-Affinity and Selective Agonism at the Angiotensin II AT2 Receptor

The cornerstone of CGP-42112A's mechanism of action is its potent and selective binding to the Angiotensin II AT2 receptor. This high affinity and selectivity are crucial for its utility as a research tool and its potential as a therapeutic agent.

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated that CGP-42112A binds to the AT2 receptor with high affinity, typically in the sub-nanomolar range. In contrast, its affinity for the AT1 receptor is significantly lower, showcasing its remarkable selectivity. This selectivity is critical for isolating and studying the specific downstream effects of AT2 receptor activation without the confounding influence of AT1 receptor signaling. For instance, studies using radio-iodinated CGP-42112A have shown no specific binding to tissues expressing only the AT1 receptor, while demonstrating high-affinity binding in tissues rich in AT2 receptors[3].

| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) | Reference |

| CGP-42112A | AT2 | 0.103 nM (Kd) | [3] |

| CGP-42112A | AT2 | 0.07-0.3 nM (Kd) | [4] |

| CGP-42112A | AT1 | >10,000 nM (IC50) | [5] |

Deciphering the Downstream Cascade: AT2 Receptor-Mediated Signaling

Upon binding of CGP-42112A, the AT2 receptor initiates a cascade of intracellular signaling events that are largely G-protein independent. This is a key distinction from the Gq/11 and Gi/o-coupled signaling of the AT1 receptor. The primary signaling pathways activated by CGP-42112A are centered around protein phosphatases, the nitric oxide/cGMP system, and the modulation of mitogen-activated protein (MAP) kinases.

The Central Role of SHP-1 Phosphatase

A critical early event in CGP-42112A-mediated signaling is the activation of the Src-homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1). Activation of the AT2 receptor by CGP-42112A leads to the recruitment and activation of SHP-1. This phosphatase plays a pivotal role in the dephosphorylation of various signaling proteins, thereby modulating their activity. For instance, AT2 receptor activation has been shown to regulate SHP-1 activity and its interaction with the Vascular Endothelial Growth Factor (VEGF) receptor, suggesting a mechanism for the anti-angiogenic effects of CGP-42112A[6].

Stimulation of the Nitric Oxide (NO)/cGMP Pathway and Vasodilation

A well-established consequence of AT2 receptor activation by CGP-42112A is the stimulation of nitric oxide (NO) production. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, a key second messenger that mediates vasodilation. The binding of CGP-42112A to the AT2 receptor activates endothelial nitric oxide synthase (eNOS), which catalyzes the conversion of L-arginine to L-citrulline and NO. The diffusible NO then activates soluble guanylate cyclase (sGC) in adjacent vascular smooth muscle cells, leading to the production of cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation[7][8].

Differential Regulation of MAP Kinase Pathways

CGP-42112A exerts a nuanced control over the mitogen-activated protein (MAP) kinase signaling pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis.

-

Inhibition of ERK1/2: In contrast to AT1 receptor signaling, which typically activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2) promoting cell growth, CGP-42112A-mediated AT2 receptor activation leads to the inhibition of ERK1/2 phosphorylation and activity. This inhibitory effect is a key contributor to the anti-proliferative properties of CGP-42112A.

-

Activation of p38 MAP Kinase: Conversely, CGP-42112A has been shown to activate the p38 MAP kinase pathway. The activation of p38 is often associated with cellular stress responses, inflammation, and the induction of apoptosis. This pro-apoptotic signaling arm is a significant component of the anti-cancer potential of CGP-42112A.

Key Experimental Protocols for Elucidating the Mechanism of Action

The following protocols provide a framework for investigating the key aspects of CGP-42112A's mechanism of action. These are generalized methods and should be optimized for specific cell types or tissues.

Radioligand Binding Assay for AT2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of CGP-42112A for the AT2 receptor using a radiolabeled ligand.

Materials:

-

[125I]-CGP-42112A (radioligand)

-

Unlabeled CGP-42112A (competitor)

-

Cell membranes or tissue homogenates expressing AT2 receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled CGP-42112A in binding buffer.

-

In a 96-well plate, add a constant amount of cell membranes or tissue homogenate to each well.

-

Add the serially diluted unlabeled CGP-42112A to the respective wells.

-

For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled Angiotensin II.

-

Add a constant concentration of [125I]-CGP-42112A to all wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines the steps to assess the effect of CGP-42112A on the phosphorylation status of ERK1/2.

Materials:

-

Cell culture expressing AT2 receptors

-

CGP-42112A

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to desired confluency.

-

Treat cells with various concentrations of CGP-42112A for a specified time. Include an untreated control.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Measurement of Intracellular cGMP Levels

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP levels in response to CGP-42112A.

Materials:

-

Endothelial cells expressing AT2 receptors

-

CGP-42112A

-

Cell lysis buffer (provided with the cGMP assay kit)

-

Commercially available cGMP ELISA kit

-

Microplate reader

Procedure:

-

Culture endothelial cells in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Stimulate the cells with different concentrations of CGP-42112A for a defined period.

-

Lyse the cells using the lysis buffer provided in the cGMP assay kit.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a cGMP-HRP conjugate to an antibody-coated plate, followed by washing and addition of a substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cGMP concentration in each sample based on a standard curve.

Physiological and Pathophysiological Significance

The multifaceted mechanism of action of CGP-42112A translates into a range of physiological effects with significant therapeutic implications.

-

Cardiovascular System: The vasodilatory effect of CGP-42112A, mediated by the NO/cGMP pathway, contributes to a reduction in blood pressure. This positions AT2 receptor agonists as potential therapeutic agents for hypertension.

-

Anti-proliferative and Pro-apoptotic Effects: By inhibiting the pro-proliferative ERK1/2 pathway and activating the pro-apoptotic p38 MAP kinase pathway, CGP-42112A demonstrates potent anti-cancer properties in various models. These effects are particularly relevant in tumors where the AT2 receptor is expressed.

-

Inflammation and Tissue Repair: The signaling pathways activated by CGP-42112A are also implicated in the modulation of inflammatory responses and the promotion of tissue repair, suggesting its potential use in inflammatory diseases and in enhancing recovery from injury.

Conclusion: A Versatile Tool with Therapeutic Promise

CGP-42112A has proven to be an indispensable tool for elucidating the complex and often beneficial roles of the Angiotensin II AT2 receptor. Its high selectivity and full agonist activity have enabled a detailed understanding of its mechanism of action, from receptor binding to the intricate downstream signaling cascades involving SHP-1, nitric oxide, and MAP kinases. The resulting physiological effects, including vasodilation, inhibition of cell proliferation, and induction of apoptosis, underscore the therapeutic potential of targeting the AT2 receptor. As research continues to unravel the full spectrum of AT2 receptor function, CGP-42112A and next-generation AT2 receptor agonists will undoubtedly play a crucial role in the development of novel therapies for a range of cardiovascular, oncologic, and inflammatory disorders.

References

-

Heemskerk, F. M., et al. (1993). [125I]CGP 42112 binding reveals differences between rat brain and adrenal AT2 receptor binding sites. European Journal of Pharmacology: Molecular Pharmacology Section, 245(2), 159-164. [Link]

-

Viswanathan, M., et al. (1994). Expression of a novel non-angiotensin II [125I]CGP 42112 binding site in healing wounds of the rat brain. Brain Research, 658(1-2), 265-270. [Link]

-

Restrepo, Y. M., et al. (2022). CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood. Clinical Science, 136(21), 1513-1533. [Link]

-

Restrepo, Y. M., et al. (2022). CGP42112: the full AT2 receptor agonist and its role in the renin-angiotensin-aldosterone system: no longer misunderstood. Clinical Science, 136(21), 1513-1533. [Link]

-

Whitebread, S., et al. (1991). Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors. Biochemical and Biophysical Research Communications, 181(3), 1365-1371. [Link]

-

D'Amore, A., et al. (2018). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Methods in Molecular Biology, 1747, 241-255. [Link]

-

ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]

-

Dutartre, P., et al. (1992). The small GTPase Cdc42 initiates an apoptotic signaling pathway in Jurkat T lymphocytes. Molecular and Cellular Biology, 12(8), 3548-3557. [Link]

-

Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 132, 245-259. [Link]

-

Gruetter, C. A., et al. (1981). Mechanism of vasodilation by nitrates: role of cyclic GMP. Chest, 79(4), 475-476. [Link]

-

ResearchGate. (n.d.). Protocol for transcriptomic and epigenomic analyses of tip-like endothelial cells using scRNA-seq and ChIP-seq. Retrieved from [Link]

-

Restrepo, Y. M., et al. (2022). CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood. Clinical Science, 136(21), 1513-1533. [Link]

-

Akbik, F., et al. (2017). Deletion of AT2 Receptor Prevents SHP-1–Induced VEGF Inhibition and Improves Blood Flow Reperfusion in Diabetic Ischemic Hindlimb. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(12), 2313-2324. [Link]

-

LibreTexts Biology. (2021). 3.6: Western Blot. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Kim, J. H., et al. (2014). Licochalcone A induces apoptosis through endoplasmic reticulum stress via a phospholipase Cγ1-, Ca(2+)-, and reactive oxygen species-dependent pathway in HepG2 human hepatocellular carcinoma cells. Apoptosis, 19(5), 835-847. [Link]

-

Koes, D., et al. (2022). A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. International Journal of Molecular Sciences, 23(3), 1836. [Link]

-

Megson, I. L., et al. (2000). Mechanism of nitric oxide-induced vasodilatation: refilling of intracellular stores by sarcoplasmic reticulum Ca2+ ATPase and inhibition of store-operated Ca2+ influx. British Journal of Pharmacology, 130(7), 1593-1600. [Link]

-

Wang, Y., et al. (2023). Cardiopulmonary Bypass-Induced IL-17A Aggravates Caspase-12-Dependent Neuronal Apoptosis Through the Act1-IRE1-JNK1 Pathway. Molecular Neurobiology, 60(10), 5879-5896. [Link]

-

Pearse, D. B., et al. (2003). cGMP increases antioxidant function and attenuates oxidant cell death in mouse lung microvascular endothelial cells by a protein kinase G-dependent mechanism. American Journal of Physiology-Lung Cellular and Molecular Physiology, 285(3), L637-L647. [Link]

-

Bio-Rad. (n.d.). Western Blotting Guidebook. Retrieved from [Link]

-

Heemskerk, F. M., et al. (1993). Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A. Neuroreport, 4(1), 103-105. [Link]

-

D'Souza, R., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 286(40), 34972-34981. [Link]

-

Lo, C., et al. (2022). Introduction of Mutant GNAQ into Endothelial Cells Induces a Vascular Malformation Phenotype with Therapeutic Response to Imatinib. International Journal of Molecular Sciences, 23(19), 11867. [Link]

-

Wang, Y., et al. (2023). Cardiopulmonary Bypass-Induced IL-17A Aggravates Caspase-12-Dependent Neuronal Apoptosis Through the Act1-IRE1-JNK1 Pathway. Molecular Neurobiology, 60(10), 5879-5896. [Link]

-

Hirooka, Y., et al. (1996). Role of nitric oxide in substance P-induced vasodilation differs between the coronary and forearm circulation in humans. Journal of the American College of Cardiology, 28(5), 1145-1151. [Link]

-

Russell Marine Products. (2023, February 1). RMP Active Target 1 vs Active Target 2 Comparison on the water! [Video]. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Examples. Retrieved from [Link]

-

Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]

-

Niiro, N., et al. (2011). Nitric oxide-induced biphasic mechanism of vascular relaxation via dephosphorylation of CPI-17 and MYPT1. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H1846-H1855. [Link]

Sources

- 1. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGP42112: the full AT2 receptor agonist and its role in the renin-angiotensin-aldosterone system: no longer misunderstood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Mechanism of vasodilation by nitrates: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of nitric oxide-induced vasodilatation: refilling of intracellular stores by sarcoplasmic reticulum Ca2+ ATPase and inhibition of store-operated Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: CGP-42112A as a Selective AT2 Receptor Agonist

[1][2]

Executive Summary

CGP-42112A (also known as CGP 42112) is a highly selective, high-affinity peptide agonist for the Angiotensin II Type 2 Receptor (AT2R) .[1][2][3] Historically mischaracterized as a partial agonist or antagonist, recent authoritative studies have re-established it as a full agonist capable of driving robust AT2R-mediated signaling.[1] This guide provides a technical roadmap for utilizing CGP-42112A to interrogate the protective arm of the Renin-Angiotensin System (RAS), specifically its role in neuroprotection, vasodilation, and anti-inflammation.[1]

Chemical & Pharmacological Profile

Structural Composition

CGP-42112A is a modified hexapeptide analog of Angiotensin II.[1][3] Its structural modifications confer high resistance to enzymatic degradation and extreme selectivity for the AT2 receptor over the AT1 receptor.[1]

-

IUPAC Name: Nα-Nicotinoyl-Tyr-(Nα-Cbz-Arg)-Lys-His-Pro-Ile-OH[1][3]

-

Molecular Formula: C₅₂H₆₉N₁₃O₁₁[1]

-

Molecular Weight: 1052.2 g/mol [1]

-

Sequence Characteristics:

Binding Affinity & Selectivity

CGP-42112A is the gold standard for distinguishing AT2R distribution and function in tissues expressing mixed receptor populations (e.g., adrenal gland, brain, kidney).[1]

| Parameter | Value / Characteristic | Notes |

| Target | Angiotensin II Type 2 Receptor (AT2R) | |

| Affinity ( | 0.07 – 0.3 nM | High affinity binding in brain and myometrium.[1] |

| Selectivity | >10,000-fold vs. AT1R | Does not displace Losartan (AT1 antagonist).[1] |

| Efficacy | Full Agonist | Drives cGMP production and phosphatase activation equivalent to Ang II when AT1 is blocked.[1] |

| Key Antagonist | PD123319 | Abolishes CGP-42112A effects, confirming AT2 specificity.[1][2] |

Critical Insight: Early literature (pre-2010) occasionally labeled CGP-42112A as a partial agonist.[1][4] This has been rectified by recent studies showing that apparent lower efficacy was often due to simultaneous AT1R activation by non-selective ligands used as comparators, or lack of appropriate phosphodiesterase inhibition in cGMP assays [1].

Mechanism of Action: Signaling Architecture

Unlike the Gq-coupled AT1 receptor which drives vasoconstriction and proliferation, the AT2 receptor activated by CGP-42112A signals primarily through G-protein independent pathways and phosphatase activation .[1] This "protective arm" opposes AT1 signaling.[1]

Core Signaling Cascade[1]

-

Phosphatase Activation: Activation of SHP-1 (Src homology region 2 domain-containing phosphatase-1) and PP2A (Protein Phosphatase 2A).[1]

-

NO/cGMP Axis: Stimulation of endothelial (eNOS) and neuronal (nNOS) nitric oxide synthase, leading to increased Nitric Oxide (NO) and subsequent cGMP accumulation.[1]

-

Anti-Inflammation: Inhibition of NF-κB nuclear translocation.[1]

Visualization of Signaling Pathway

The following diagram illustrates the divergent signaling induced by CGP-42112A activation of AT2R.

Caption: CGP-42112A activates AT2R, driving phosphatases (SHP-1, PP2A) and the NO/cGMP pathway to exert protective effects.[1]

Experimental Framework

In Vitro Functional Assays

To validate CGP-42112A activity in cell culture (e.g., PC12 cells, HUVECs, or primary neurons), use the following protocol.

Reagent Preparation:

-

Stock Solution: Dissolve CGP-42112A in sterile water or PBS to 1 mM.[1] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Concentration: 1 nM – 100 nM (Maximal effect typically seen at 10–100 nM).[1]

Protocol: Neurite Outgrowth / cGMP Production

-

Seed Cells: Plate PC12 cells or neurons in low-serum medium (to reduce background growth factors).

-

Pre-treatment (Optional): If testing specificity, pre-incubate with PD123319 (1 µM, AT2 antagonist) or Losartan (1 µM, AT1 antagonist) for 30 minutes.[1]

-

Agonist Addition: Add CGP-42112A (100 nM) to the media.

-

Incubation:

-

Readout:

In Vivo Administration Protocols

Due to its peptide nature, CGP-42112A has poor oral bioavailability and rapid systemic clearance.[1] Continuous infusion or direct central administration is required for chronic studies.[1]

A. Intracerebroventricular (ICV) Infusion (Rat Model)

Used for neuroprotection and central blood pressure regulation studies [2].[1]

-

Dosage: 12 µ g/rat/day .[1]

-

Vehicle: Artificial Cerebrospinal Fluid (aCSF).[1]

-

Delivery: Alzet Osmotic Minipump (e.g., Model 2002) connected to a brain infusion cannula.[1]

-

Duration: 7–14 days.

-

Target Coordinates: Lateral Ventricle (AP: -0.8 mm, L: 1.5 mm, DV: -3.5 mm relative to Bregma).[1]

B. Systemic Intravenous (IV) Infusion (Large Animal/Acute)

Used for acute hemodynamic assessment (e.g., porcine jejunal mucosal blood flow) [3].[1]

-

Dosage: Escalating dose regimen: 0.01 → 0.1 → 1.0 µg/kg/min.[1]

-

Duration: 45 minutes per dose step.

-

Readout: Laser Doppler flowmetry, Mean Arterial Pressure (MAP).

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating CGP-42112A effects in vitro and in vivo.

Therapeutic Potential & Applications[1][6][7][8][9]

Neuroprotection

CGP-42112A is a potent neuroprotective agent.[1] In models of focal ischemia (stroke) and cardiac arrest, AT2R stimulation promotes neuronal survival and axonal regeneration.[1]

-

Mechanism: Upregulation of Methyl Methanesulfonate Sensitive 2 (MMS2) and reduction of superoxide production via NADPH oxidase inhibition.[1]

-

Outcome: Reduced infarct volume and improved motor coordination in rotarod tests [2].

Cardiovascular Regulation

While AT1 activation constricts vessels, AT2 activation by CGP-42112A induces vasodilation.[1]

Troubleshooting & Validation

To ensure data integrity (E-E-A-T), every experiment using CGP-42112A must include specific controls to rule out off-target effects.

| Issue | Cause | Solution / Control |

| No cGMP increase | Rapid hydrolysis by PDE | Always include IBMX (0.5 mM) or similar PDE inhibitor in the assay buffer.[1] |

| Unexpected vasoconstriction | High dose AT1 cross-talk | Use Losartan (1 µM) to block any potential AT1 interaction (though rare with CGP).[1] |

| Lack of effect | Receptor Desensitization | AT2R internalizes rapidly.[1] Ensure acute exposure times are optimized (15-30 min for signaling).[1] |

| Specificity Check | Mandatory | All positive results must be reversible by PD123319 (AT2 antagonist).[1] If PD123319 does not block the effect, it is not AT2-mediated.[1] |

References

-

Restrepo, Y. M., Noto, N. M., & Speth, R. C. (2022). CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood.[1][4] Clinical Science, 136(21), 1513–1533.[1][4] Link

-

Guimaraes, P. S., et al. (2005). Chronic administration of the AT2 receptor agonist CGP 42112A improves motor coordination and reduces infarct size in rats with focal ischemia. Neuroscience. Link (Referenced within review).

-

Hultström, M. (2004). The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa.[1] Acta Physiologica Scandinavica. Link

-

Tocris Bioscience. CGP 42112A Product Information & Datasheet. Link[1]

In Vitro Characterization of CGP-42112A: A Technical Guide for Researchers

Introduction: Unveiling the Potency and Selectivity of a Key AT2 Receptor Agonist

CGP-42112A stands as a cornerstone tool in the investigation of the angiotensin II type 2 (AT2) receptor, a critical component of the renin-angiotensin system (RAS).[1][2] This synthetic peptide analogue of angiotensin II has been instrumental in elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the more extensively studied AT1 receptor.[2] Historically, the characterization of CGP-42112A was fraught with ambiguity, with some early reports classifying it as a partial agonist or even an antagonist.[2] However, a substantial body of evidence has since firmly established CGP-42112A as a potent and selective full agonist of the AT2 receptor.[2] This guide provides an in-depth technical overview of the essential in vitro methodologies required to comprehensively characterize the binding and functional properties of CGP-42112A, empowering researchers to confidently employ this critical pharmacological tool.

Part 1: Elucidating High-Affinity Binding to the AT2 Receptor

A fundamental aspect of characterizing any receptor ligand is to determine its binding affinity, quantified by the equilibrium dissociation constant (K_d). For CGP-42112A, radioligand binding assays are the gold standard for accurately measuring its high-affinity interaction with the AT2 receptor.[3][4]

Key Concept: The Power of Radioligand Binding Assays

Radioligand binding assays utilize a radioactively labeled form of a ligand (in this case, [¹²⁵I]CGP-42112A) to quantify the binding to its receptor. By measuring the amount of radioactivity bound to cell membranes or tissues expressing the receptor of interest, we can determine the density of receptors (B_max) and the ligand's binding affinity (K_d).[3]

Quantitative Binding Parameters of CGP-42112A

The affinity of CGP-42112A for the AT2 receptor is consistently reported to be in the low nanomolar to sub-nanomolar range, highlighting its remarkable potency.

| Parameter | Reported Value Range | Tissue/Cell Type | Reference |

| K_d | 0.07 - 0.3 nM | Rat brain, adrenal medulla | [3][5] |

| B_max | Varies depending on tissue/cell expression | Rat brain, adrenal medulla | [4] |

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of unlabeled CGP-42112A.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

I. Membrane Preparation:

-

Homogenization: Homogenize tissues or cells known to express the AT2 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the total protein concentration using a standard method like the Bradford or BCA assay.

II. Binding Assay:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension (typically 10-50 µg of protein).

-

25 µL of [¹²⁵I]CGP-42112A at a fixed concentration (typically near its K_d value).

-

25 µL of either assay buffer (for total binding), a high concentration of unlabeled CGP-42112A (e.g., 1 µM, for non-specific binding), or varying concentrations of the unlabeled competitor (CGP-42112A or other test compounds).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

III. Separation and Detection:

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

IV. Data Analysis:

-

Specific Binding Calculation: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled ligand.

-

Curve Fitting: Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

K_i Calculation: Calculate the inhibitory constant (K_i) from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Part 2: Assessing the Functional Activity of CGP-42112A

Demonstrating the agonistic activity of CGP-42112A requires functional assays that measure the downstream signaling events initiated by AT2 receptor activation. Key functional readouts for AT2 receptor activation include the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[1][6]

The AT2 Receptor Signaling Cascade

Activation of the G-protein coupled AT2 receptor by CGP-42112A initiates a signaling cascade that is distinct from the AT1 receptor pathway. While the complete picture is still evolving, a central pathway involves the activation of phosphatases, leading to the dephosphorylation and activation of endothelial nitric oxide synthase (eNOS).[6] The resulting increase in NO production stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP, a key second messenger.

Caption: Simplified AT2 receptor signaling pathway activated by CGP-42112A.

Functional Assay 1: Nitric Oxide (NO) Production

The production of NO can be measured directly or indirectly using various commercially available kits. A common method involves the use of fluorescent dyes that react with NO to produce a measurable signal.

This protocol provides an indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate.

I. Cell Culture and Treatment:

-

Cell Seeding: Plate cells expressing the AT2 receptor (e.g., endothelial cells, specific transfected cell lines) in a suitable culture plate and grow to near confluence.

-

Starvation (Optional): To reduce basal signaling, you may incubate the cells in serum-free media for a few hours prior to the experiment.

-

Stimulation: Treat the cells with varying concentrations of CGP-42112A for a defined period (e.g., 15-60 minutes). Include appropriate controls such as a vehicle control and a positive control (e.g., a known NO donor).

II. Sample Collection and Preparation:

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

Nitrate Reduction (if necessary): If measuring total NO production, convert nitrate to nitrite using nitrate reductase according to the manufacturer's protocol of your chosen assay kit.

III. Griess Reaction and Detection:

-

Griess Reagent Addition: Add the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubation: Incubate at room temperature for the time specified in the kit's protocol to allow for the colorimetric reaction to develop.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

IV. Data Analysis:

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.

-

Quantification: Determine the concentration of nitrite in your samples by interpolating from the standard curve.

-

Normalization: Normalize the NO production to the total protein content of the cells in each well.

Functional Assay 2: cGMP Accumulation

The measurement of intracellular cGMP levels provides a direct readout of the activation of the NO-sGC pathway. Commercially available enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) kits are commonly used for this purpose.

I. Cell Culture and Treatment:

-

Cell Seeding and Treatment: Follow the same procedure as for the NO production assay. It is crucial to include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the stimulation buffer to prevent the degradation of cGMP.

II. Cell Lysis:

-

Lysis Buffer: After treatment, remove the culture medium and lyse the cells using the lysis buffer provided in the cGMP assay kit.

-

Incubation: Incubate as recommended by the manufacturer to ensure complete cell lysis and release of intracellular cGMP.

III. ELISA Procedure:

-

Sample and Standard Addition: Add your cell lysates and the cGMP standards to the wells of the antibody-coated microplate.

-

Competitive Binding: Add the cGMP-HRP conjugate to the wells. During incubation, the sample/standard cGMP and the cGMP-HRP conjugate will compete for binding to the capture antibody.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add the HRP substrate to the wells, which will be converted by the bound HRP to produce a colored product.

-

Reaction Termination: Stop the reaction by adding the stop solution.

IV. Detection and Analysis:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm). The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Standard Curve and Quantification: Generate a standard curve and determine the cGMP concentration in your samples.

-

Normalization: Normalize the cGMP levels to the total protein content.

Part 3: Investigating Receptor Internalization

Upon agonist binding, many G-protein coupled receptors, including the AT2 receptor, undergo internalization, a process of endocytosis from the cell surface into intracellular compartments. This process is crucial for signal desensitization and receptor trafficking.

Experimental Approach: Fluorescence Microscopy

Visualizing receptor internalization can be achieved using fluorescence microscopy with either fluorescently labeled CGP-42112A or antibodies targeting an epitope-tagged AT2 receptor.

Sources

- 1. The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [125I]CGP 42112 binding reveals differences between rat brain and adrenal AT2 receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

The AT2 Receptor Agonist CGP-42112A: A Technical Guide to its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Key Modulator of the Renin-Angiotensin System

CGP-42112A is a potent and selective peptide agonist for the Angiotensin II Type 2 (AT2) receptor, a critical component of the Renin-Angiotensin System (RAS).[1][2] Historically, the functional role of the AT2 receptor has been enigmatic, often overshadowed by the well-characterized pro-hypertensive and pro-inflammatory actions of the Angiotensin II Type 1 (AT1) receptor. CGP-42112A has been an invaluable pharmacological tool in elucidating the counter-regulatory and often protective functions of the AT2 receptor. This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of CGP-42112A, offering insights for researchers in cardiovascular disease, neuroscience, and beyond.

While extensive research has delineated the pharmacodynamics of CGP-42112A, a comprehensive pharmacokinetic profile, including parameters such as half-life, clearance, and bioavailability, is not extensively documented in publicly available literature. This guide will present the established pharmacodynamic actions of CGP-42112A, discuss the likely pharmacokinetic challenges inherent to its peptide nature, and detail established experimental protocols for its characterization.

Part 1: Pharmacodynamics - The Intricate Dance with the AT2 Receptor

CGP-42112A's primary mechanism of action is its selective and high-affinity binding to the AT2 receptor, where it functions as a full agonist.[3][4] This interaction initiates a cascade of intracellular signaling events that often oppose the actions of the AT1 receptor.

Receptor Binding and Affinity

CGP-42112A exhibits high affinity for the AT2 receptor, with a reported dissociation constant (Ki) of 0.24 nM.[1] Its selectivity for the AT2 receptor over the AT1 receptor is a key characteristic that enables the specific investigation of AT2 receptor-mediated pathways. Radiolabeled [125I]CGP-42112A is a widely used tool for in vitro and autoradiographic studies to map the distribution and density of AT2 receptors in various tissues.[5][6][7]

Downstream Signaling Pathways

Activation of the AT2 receptor by CGP-42112A triggers a complex array of signaling pathways, many of which are still under active investigation. Key established pathways include:

-

Inhibition of Cyclic GMP (cGMP) Production: In certain cell types, such as adrenal medullary chromaffin cells, CGP-42112A (at concentrations ≥1 nM) has been shown to significantly inhibit cGMP production.[2][8] This effect is abolished by the AT2 receptor antagonist PD123319, confirming the AT2 receptor-mediated nature of this response.[2][8]

-

Modulation of Na+/K+-ATPase Activity: In proximal tubules, CGP-42112A exhibits agonistic properties, leading to the inhibition of Na+/K+-ATPase and subsequent sodium excretion.[1]

-

Stimulation of Nitric Oxide (NO) Production: In porcine jejunal mucosa, intravenous infusion of CGP-42112A has been demonstrated to stimulate the production of nitric oxide (NO).[9] This effect is also blocked by PD123319, indicating an AT2 receptor-dependent mechanism.[9]

Caption: Signaling pathways activated by CGP-42112A binding to the AT2 receptor.

Concentration-Dependent Effects and AT1 Receptor Interaction

An important consideration in the use of CGP-42112A is its concentration-dependent activity. While it acts as a selective AT2 receptor agonist at nanomolar concentrations, at higher micromolar concentrations, it can exhibit antagonistic properties at the AT1 receptor.[3] This dual activity necessitates careful dose-selection in experimental design to ensure specific targeting of the AT2 receptor.

In Vitro and In Vivo Pharmacodynamic Effects

The pharmacodynamic effects of CGP-42112A have been characterized in a variety of in vitro and in vivo models:

| Effect | Model System | Concentration/Dose | Reference |

| Inhibition of cGMP production | Cultured porcine adrenal medullary chromaffin cells | ≥1 nM | [2][8] |

| Inhibition of catecholamine biosynthesis | Cultured porcine adrenal medullary chromaffin cells | ≥1 nM | [8] |

| Na+/K+-ATPase inhibition | Proximal tubule AT2 receptors | Not specified | [1] |

| Stimulation of nitric oxide production | Porcine jejunal mucosa | 0.1 and 1.0 µg/kg/min (intravenous) | [9] |

| Increased blood pressure and renal effects | Enalaprilat-treated anesthetized rats | High doses (3 orders of magnitude > Ang II) | [10] |

| Antinociception | Rats (intracerebroventricular injection) | 1 and 5 µ g/rat | [11] |

Part 2: Pharmacokinetics - Navigating the Challenges of a Peptide Agonist

Detailed pharmacokinetic data for CGP-42112A, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the scientific literature. However, as a peptide-based compound, its pharmacokinetic properties are likely to be governed by the general principles that apply to therapeutic peptides.

Expected Pharmacokinetic Profile of a Peptide Agonist

-

Absorption: Oral bioavailability of peptides is typically very low due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. Therefore, parenteral administration (e.g., intravenous, subcutaneous, or intracerebroventricular) is the standard route for achieving systemic exposure of CGP-42112A in preclinical studies.[9][10][11]

-

Distribution: The distribution of peptides can be limited by their size and polarity. Plasma protein binding can also influence their distribution and availability to target tissues.[12] The extent of CGP-42112A's plasma protein binding has not been specifically reported.

-

Metabolism: Peptides are primarily metabolized by proteases and peptidases in the blood, liver, and kidneys. This rapid enzymatic degradation is a major contributor to their generally short plasma half-life.

-

Excretion: The primary route of excretion for small peptides and their metabolites is typically renal clearance.

Administration in Preclinical Studies

In published in vivo studies, CGP-42112A has been administered via various routes, including:

-

Intravenous infusion: Used to study its effects on nitric oxide production and renal function.[9][10]

-

Intracerebroventricular (ICV) injection: Employed to investigate its central effects on nociception.[11]

The doses used in these studies vary widely depending on the experimental model and the endpoint being measured.

Part 3: Experimental Protocols and Methodologies

In Vitro Receptor Binding Assay

A fundamental technique to characterize the interaction of CGP-42112A with the AT2 receptor is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of CGP-42112A for the AT2 receptor.

Materials:

-

Cell membranes expressing the AT2 receptor

-

[125I]CGP-42112A (radioligand)

-

Unlabeled CGP-42112A (competitor)

-

Binding buffer (e.g., Tris-HCl with appropriate additives)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate a fixed concentration of [125I]CGP-42112A with cell membranes in the absence or presence of increasing concentrations of unlabeled CGP-42112A.

-

Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Quantification of CGP-42112A in Biological Matrices

While specific validated assays for CGP-42112A are not widely published, standard analytical techniques for peptide quantification can be applied.

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of peptides in complex biological matrices like plasma.

General Steps:

-

Sample Preparation: Extraction of CGP-42112A from the biological matrix (e.g., plasma) using techniques like solid-phase extraction (SPE) or protein precipitation.

-

Chromatographic Separation: Separation of CGP-42112A from other endogenous components using a reverse-phase HPLC column.

-

Mass Spectrometric Detection: Ionization of the peptide (e.g., using electrospray ionization) and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Use of a stable isotope-labeled internal standard of CGP-42112A to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion and Future Directions

CGP-42112A remains a cornerstone for investigating the physiological and pathophysiological roles of the AT2 receptor. Its well-defined pharmacodynamic profile as a potent and selective AT2 receptor agonist has been instrumental in advancing our understanding of the protective arm of the RAS. However, the lack of a comprehensive public pharmacokinetic dataset for CGP-42112A highlights a significant knowledge gap.

Future research efforts should focus on:

-

Detailed Pharmacokinetic Profiling: Conducting formal pharmacokinetic studies to determine key parameters such as half-life, clearance, volume of distribution, and bioavailability in relevant preclinical species.

-

Metabolite Identification: Characterizing the metabolic fate of CGP-42112A to understand its degradation pathways and identify any active metabolites.

-

Development of Novel Analogs: Using the structure-activity relationship of CGP-42112A as a basis for designing novel peptide or small-molecule AT2 receptor agonists with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.

A more complete understanding of the pharmacokinetics of CGP-42112A will not only refine its use as a research tool but also inform the development of next-generation AT2 receptor-targeted therapeutics for a range of diseases.

References

-

Restrepo, Y. M., Noto, N. M., & Speth, R. C. (2022). CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood. Clinical Science, 136(21), 1513–1533. [Link]

-

Georgiev, V. I., et al. (2010). Effects of AT2 receptor ligands CGP 42112A (12 g/rat/day , ICV) and PD 123319 (10 mg/kg/day, SC) administered during 14 days on the arterial blood pressure measured by tail-cuff method in rats. ResearchGate. [Link]

-

Restrepo, Y. M., Noto, N. M., & Speth, R. C. (2022). CGP42112: the full AT2 receptor agonist and its role in the renin-angiotensin-aldosterone system: no longer misunderstood. PubMed. [Link]

-

Dalpiaz, A., et al. (2016). Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409092 in rats. PubMed. [Link]

-

Speth, R. C. (1993). [125I]CGP 42112 binding reveals differences between rat brain and adrenal AT2 receptor binding sites. PubMed. [Link]

-

Macari, D., et al. (1994). Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and PD 123319 after blockade of the renin-angiotensin system. PubMed. [Link]

-

Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. [Link]

-

Takekoshi, K., et al. (2000). Angiotensin-II subtype 2 receptor agonist (CGP-42112) inhibits catecholamine biosynthesis in cultured porcine adrenal medullary chromaffin cells. PubMed. [Link]

-

Jöhren, O., et al. (1995). Expression of non-angiotensin II -125I-CGP 42112 binding sites on activated microglia after kainic acid induced neurodegeneration. PubMed. [Link]

-

Ewert, S., et al. (2003). The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa. PubMed. [Link]

-

Viswanathan, M., et al. (1994). [125I]CGP 42112 reveals a non-angiotensin II binding site in 1-methyl-4-phenylpyridine (MPP+)-induced brain injury. PubMed. [Link]

-

Wallinder, C., et al. (2017). Angiotensin Peptides as AT2 Receptor Agonists. PubMed. [Link]

-

Vergar, R., et al. (2020). Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists. PubMed Central. [Link]

-

Khan, M. A., et al. (2023). Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics. MDPI. [Link]

-

EKG Science. (2024, February 13). Peptides & Protein Mediators: Insulin and Angiotensin | Pharmacology [Video]. YouTube. [Link]

-

Chem Help ASAP. (2021, January 7). plasma protein binding & the free drug hypothesis [Video]. YouTube. [Link]

-

Wiczling, P., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. MDPI. [Link]

-

Ulmer, C. Z. (2019). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. [Link]

-

Taylor & Francis. Plasma protein binding – Knowledge and References. [Link]

-

ResearchGate. (2018). Analytical methods for the determination of hydroxychloroquine in various matrices. [Link]

-

LoRusso, P. M., et al. (2012). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. PubMed Central. [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. [Link]

-

Anserini, P., et al. (1998). The Apparent Late Half-Life of Human Chorionic Gonadotropin (hCG) After Surgical Treatment for Ectopic Pregnancy. A New Approach to Diagnose Persistent Trophoblastic Activity. PubMed. [Link]

-

Viswanathan, M., et al. (1994). [125I]CGP 42112 reveals a non-angiotensin II binding site in 1-methyl-4-phenylpyridine (MPP+)-induced brain injury. National Institutes of Health. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. portlandpress.com [portlandpress.com]

- 4. CGP42112: the full AT2 receptor agonist and its role in the renin-angiotensin-aldosterone system: no longer misunderstood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [125I]CGP 42112 binding reveals differences between rat brain and adrenal AT2 receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of non-angiotensin II -125I-CGP 42112 binding sites on activated microglia after kainic acid induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [125I]CGP 42112 reveals a non-angiotensin II binding site in 1-methyl-4-phenylpyridine (MPP+)-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin-II subtype 2 receptor agonist (CGP-42112) inhibits catecholamine biosynthesis in cultured porcine adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and PD 123319 after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Part 1: Chemical Identity & Physicochemical Profile

[1]

CGP-42112A is a synthetic hexapeptide analog of Angiotensin II. Its structural modifications—specifically the N-terminal nicotinic acid and the benzyloxycarbonyl (Z) protection on the arginine—confer high affinity for AT2R while virtually eliminating binding to the AT1 receptor.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| Compound Name | CGP-42112A (CGP 42112) |

| Chemical Structure | Nic-Tyr-(Nα-Z-Arg)-Lys-His-Pro-Ile-OH |

| Molecular Weight | ~1052.2 g/mol |

| Physical State | White to off-white lyophilized solid |

| Receptor Selectivity | AT2 Receptor (Ki = 0.24 nM) vs. AT1 (>10,000 nM) |

| Peptide Net Charge | Variable (pH dependent due to His/Lys residues) |

| Hydrophobicity | Moderate (Increased by Z-group and Nicotinoyl group) |

Part 2: Solubility Dynamics & Reconstitution Protocols

Achieving a homogeneous solution is the most critical step in peptide pharmacology. The presence of the hydrophobic N-benzyloxycarbonyl (Z) group on the Arginine residue can occasionally induce aggregation in neutral aqueous buffers at high concentrations.

Solvent Compatibility[1][2]

-

Water/PBS: generally soluble up to 1 mg/mL .

-

DMSO: Soluble up to 50 mM (approx. 50 mg/mL).

-

Acetic Acid (1%): Recommended for "wetting" if initial aqueous solubility is poor.

Reconstitution Workflow (SOP)

-

Expert Insight: Never add the full volume of buffer directly to the lyophilized cake if the concentration is high (>1 mg/mL). This can "shock" the peptide into forming a gel layer that inhibits further dissolution.

Diagram 1: Self-Validating Reconstitution Logic

Caption: Decision-tree workflow for solubilizing CGP-42112A, prioritizing visual validation of the meniscus to prevent micro-aggregate formation.

Protocol: The "Dropwise Addition" Method

-

Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator to prevent condensation on the hygroscopic solid.

-

Primary Solubilization (Stock):

-

If making a high-concentration stock (e.g., 10 mM), add DMSO dropwise to the powder.

-

Vortex gently. Ensure no solid particles adhere to the vial walls.

-

-

Secondary Dilution (Working):

-

Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS or Media).

-

Note: Keep the final DMSO concentration <0.1% in cell-based assays to avoid solvent toxicity artifacts.

-

Part 3: Stability & Degradation Kinetics

Peptides are thermodynamically unstable in solution. CGP-42112A is modified to resist aminopeptidases (via the Nicotinoyl group), but it remains susceptible to endopeptidases and hydrolysis.

Table 2: Stability Profile

| Condition | Stability Estimate | Recommendation |

| Lyophilized (-20°C) | > 2 Years | Keep desiccated. |

| Aqueous Solution (RT) | < 24 Hours | Use immediately. |

| Aqueous Solution (4°C) | 2-3 Days | Not recommended for critical data. |

| Stock in DMSO (-20°C) | 1-3 Months | Best Practice. Avoid freeze-thaw. |

| Freeze-Thaw Cycles | High Risk | Max 1 cycle. Single-use aliquots required. |

Critical Handling Rule: Do not store diluted working solutions (e.g., 10 nM in media). The peptide will adsorb to plastic surfaces (polystyrene/polypropylene) at low concentrations. Always prepare fresh dilutions in siliconized tubes or add 0.1% BSA as a carrier protein to block non-specific binding.

Part 4: Biological Context & Signaling

Understanding the mechanism is essential for interpreting stability failures. If CGP-42112A degrades, it loses the ability to recruit phosphatases, the hallmark of AT2R signaling.

Mechanism of Action: CGP-42112A acts as a full agonist at the AT2 receptor. Unlike AT1R (which uses Gq/calcium signaling), AT2R signaling is often G-protein independent or involves Gi/o, leading to the activation of phosphatases (SHP-1, MKP-1) and the production of NO/cGMP.

Diagram 2: AT2 Receptor Signaling Cascade

Caption: CGP-42112A signaling pathway, highlighting the phosphatase-dependent inhibition of MAPKs and stimulation of NO/cGMP.

References

-

IUPHAR/BPS Guide to Pharmacology. (2024). CGP 42112 Ligand Page.[1]Link

-

Tocris Bioscience. (n.d.). CGP 42112 Product Information & Solubility Data.Link

-

Wan, Y., et al. (2004). Design, Synthesis and Biological Evaluation of the First Selective Nonpeptide AT2 Receptor Agonist. Journal of Medicinal Chemistry. Link

-

Bosnyak, S., et al. (2011). Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clinical Science. Link

-

Kemp, B.A., et al. (2022). CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood. Clinical Science (London). Link

Technical Monograph: The Selective AT2R Agonist CGP-42112A

[1]

Introduction & Pharmacological Significance[1][2][3][4]

The discovery of CGP-42112A (Nicotinoyl-Tyr-(N

CGP-42112A is a high-affinity, peptidomimetic agonist highly selective for the AT2 receptor . While AT1R activation drives the classical "pressor" effects of Angiotensin II (vasoconstriction, sodium retention, fibrosis), AT2R activation—triggered specifically by CGP-42112A—elicits counter-regulatory protective mechanisms, including vasodilation, apoptosis in remodeling tissues, and neuronal differentiation.

Mechanism of Action

Unlike the antagonist PD-123319, which passively blocks the receptor, CGP-42112A induces a conformational change in AT2R, activating G-protein-independent signaling pathways (SHP-1 tyrosine phosphatase, NO/cGMP).

Figure 1: Differential signaling of the Renin-Angiotensin System showing the selective agonism of CGP-42112A on the AT2 receptor axis.

Structural Deconstruction & SAR

CGP-42112A is not a simple linear peptide; it is a branched hexapeptide derivative . Its high affinity and selectivity stem from specific structural modifications to the Angiotensin II C-terminal pharmacophore.

Chemical Identity[1][5][6]

-

IUPAC Name:

-Nicotinoyl-Tyr- -

Formula: C

H -

Molecular Weight: ~1052.2 g/mol

Structure-Activity Relationship (SAR) Table[1]

| Structural Component | Modification | Pharmacological Function |

| N-Terminus | Nicotinic Acid (replacing Asp-Arg-Val) | Increases metabolic stability against aminopeptidases; enhances lipophilicity. |

| Position 2 | Tyrosine (Retained) | Critical for receptor binding pocket interaction (hydrogen bonding). |

| Position 3 (Core) | Lysine (replacing Val) | Acts as a scaffold for the critical side-chain branch. |

| Side Chain (Branch) | Z-Arginine attached to Lys- | The Selectivity Driver. The Benzyloxycarbonyl (Z) group provides steric bulk and hydrophobic interaction specific to the AT2R binding pocket, preventing AT1R entry. |

| C-Terminus | His-Pro-Ile (Retained) | Preserves the essential C-terminal agonist "switch" required for receptor activation. |

Chemical Synthesis Protocol

The synthesis of CGP-42112A presents a unique challenge: orthogonal protection . The Z-group (benzyloxycarbonyl) on the Arginine side chain must be retained in the final product, yet standard Solid Phase Peptide Synthesis (SPPS) relies on acid-labile protecting groups.

The Solution: Use of the Fmoc/tBu strategy combined with an ivDde-protected Lysine . The ivDde group can be removed selectively with hydrazine, allowing the attachment of the Z-Arg branch before the final acidic cleavage.

Materials Required[1][2][3][4][7][8][9]

-

Resin: Wang Resin (pre-loaded with Fmoc-Ile-OH is preferred to reduce racemization risk).

-

Amino Acids: Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(ivDde)-OH , Fmoc-Tyr(tBu)-OH.

-

Specialty Reagent: Z-Arg(Pbf)-OH (Z-group on alpha-amine; Pbf on guanidine).

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma.

-

Solvents: DMF (reaction), DCM (wash), Hydrazine (deprotection).

Step-by-Step Methodology

Phase 1: Backbone Assembly (Linear)

-

Resin Swelling: Swell Fmoc-Ile-Wang resin in DCM for 30 mins.

-

Deprotection: Treat with 20% Piperidine in DMF (

min) to remove Fmoc.[2] Wash with DMF ( -

Coupling (Iterative):

-

Activate AA (4 eq) with HBTU (3.9 eq) and DIEA (8 eq).

-

Couple sequentially: Pro

His(Trt) -

QC Check: Perform Kaiser Test (Ninhydrin) after each coupling to ensure completion (Blue = incomplete, Yellow = complete).

-

-

N-Terminal Capping:

-

After Tyr(tBu) coupling and Fmoc removal, couple Nicotinic Acid using standard HBTU/DIEA conditions.

-

Result: Nic-Tyr(tBu)-Lys(ivDde)-His(Trt)-Pro-Ile-Resin.

-

Phase 2: Branch Construction (The Critical Step)

-

Selective Deprotection of Lysine:

-

Treat resin with 2% Hydrazine Monohydrate in DMF (

min). -

Note: This removes only the ivDde group from the Lysine

-amine. The tBu, Trt, and Wang linkage remain intact. -

Wash thoroughly with DMF, then DCM, then DMF to remove all hydrazine traces (hydrazine can prematurely cleave Fmoc/Z groups if left).

-

-

Coupling the Branch:

-

Couple Z-Arg(Pbf)-OH to the free

-amine of Lysine. -

Use HBTU/DIEA (double coupling recommended due to steric hindrance).

-

Result: Nic-Tyr(tBu)-Lys(N

-[Z-Arg(Pbf)])-His(Trt)-Pro-Ile-Resin.

-

Phase 3: Cleavage & Isolation

-

Final Cleavage:

-

Treat resin with TFA/TIS/H

O (95:2.5:2.5) for 3 hours.[2] -

Chemistry: TFA removes the Resin, tBu (Tyr), Trt (His), and Pbf (Arg guanidine).

-

Crucial: The Z-group (Benzyloxycarbonyl) is stable in TFA. It remains attached to the Arginine alpha-amine.

-

-

Precipitation: Filter resin; add filtrate to cold diethyl ether to precipitate the peptide. Centrifuge and dry.

Figure 2: Orthogonal protection strategy using ivDde/Hydrazine to synthesize the branched peptide CGP-42112A.

Validation & Quality Control

To ensure the synthesized compound is the active agonist and not a linear byproduct, rigorous QC is required.

Analytical Parameters

-

HPLC: Reverse-phase C18 column. Gradient: 5-60% Acetonitrile/Water (0.1% TFA).[3]

-

Expectation: CGP-42112A is hydrophobic due to the Z-group and Nicotinic acid; it will elute later than standard Ang II fragments.

-

-

Mass Spectrometry (ESI-MS):

-

Target Mass

Da. -

Failure Mode: If mass is ~919 Da, the Z-group was lost (likely HF used instead of TFA, or harsh conditions). If mass is lower, the branch coupling failed.

-

Binding Affinity Verification

The gold standard for validation is a competitive binding assay against

| Tissue / Cell Line | Receptor Expressed | CGP-42112A Binding ( | Interpretation |

| Human Myometrium | AT2 Only | ~0.1 - 1.0 nM | High Affinity (Agonist) |

| Rat Adrenal Glomerulosa | Mixed AT1 / AT2 | Binds AT2 fraction only | Selective |

| Vascular Smooth Muscle | AT1 Only | No Binding ( | High Selectivity |

References

-

Whitebread, S., et al. (1991). Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors.[4] Biochemical and Biophysical Research Communications.[4]

-

Wan, Y., et al. (2004). Design, Synthesis, and Biological Evaluation of the First Selective Nonpeptide AT2 Receptor Agonist. Journal of Medicinal Chemistry.

-

Bosnyak, S., et al. (2011). Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clinical and Experimental Pharmacology and Physiology.

-

Steckelings, U.M., et al. (2005). The AT2 receptor: a matter of love and hate. Peptides.[5][6][2][3][4][7][8][9][10]

-

Sigma-Aldrich. Product Specification: CGP-42112A.[4]

Sources

- 1. ZFIN ChEBI: CGP-42112A [zfin.org]

- 2. biotage.com [biotage.com]

- 3. rsc.org [rsc.org]

- 4. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Selective peptide and nonpeptide ligands differentially bind to angiotensin II AT2 receptor and a non-angiotensin II CGP42112 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CGP42112 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. peptide.com [peptide.com]

The Angiotensin II Type 2 Receptor (AT2R) in Cardiovascular Disease: A Counter-Regulatory Axis and Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular homeostasis, with its principal effector, Angiotensin II (Ang II), exerting powerful effects on blood pressure, fluid balance, and tissue remodeling.[1] For decades, the RAS has been viewed primarily through the lens of the Angiotensin II Type 1 Receptor (AT1R), which mediates the bulk of Ang II's well-known pathological actions, including vasoconstriction, inflammation, and fibrosis.[2][3] However, a more nuanced understanding of the RAS has emerged, recognizing the Angiotensin II Type 2 Receptor (AT2R) as a critical counter-regulatory component.[2][4] While expressed at low levels in most adult tissues, the AT2R is significantly upregulated in pathological states such as hypertension, myocardial infarction, and atherosclerosis, where it generally opposes the detrimental actions of the AT1R.[1][5] This guide provides a comprehensive technical overview of the AT2R's role in cardiovascular disease, detailing its signaling pathways, pathophysiological functions, and the methodologies required to investigate its therapeutic potential.

The RAS Axis: A Tale of Two Receptors

The classical view of the RAS culminates in the generation of Ang II, which then acts on its target receptors. The AT1R and AT2R, both G-protein coupled receptors, mediate distinct and often opposing biological responses.[6]

-

AT1 Receptor: Canonically associated with Gαq/11 protein coupling, AT1R activation triggers a cascade involving phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), culminating in vasoconstriction, cellular proliferation, hypertrophy, fibrosis, and inflammation—all hallmarks of cardiovascular disease.[2][7]

-

AT2 Receptor: The AT2R signals through pathways that actively counteract AT1R-mediated effects.[4][5] Its activation is linked to vasodilation, anti-proliferative, anti-inflammatory, and anti-fibrotic outcomes.[3][6] This functional antagonism positions the AT2R as a built-in protective mechanism within the cardiovascular system.

The balance between AT1R and AT2R signaling is therefore a critical determinant of cardiovascular health. Conditions that shift this balance in favor of AT1R activation contribute to the progression of hypertensive and fibrotic diseases.[8] Conversely, enhancing AT2R signaling presents a promising therapeutic strategy. This is particularly relevant in the context of AT1R blocker (ARB) therapy, which not only inhibits AT1R but also leads to increased circulating Ang II levels, potentially overstimulating the unopposed AT2R.[2]

AT2R Signaling: Molecular Pathways of Cardioprotection

The signaling mechanisms of the AT2R are complex and context-dependent but can be broadly categorized into three major pathways.[6][9][10] These pathways collectively mediate the receptor's beneficial cardiovascular effects.

-

Protein Phosphatase Activation: A key mechanism of AT2R action is the activation of protein tyrosine phosphatases (PTPs), such as SH2 domain-containing phosphatase 1 (SHP-1), and serine/threonine phosphatases like protein phosphatase 2A (PP2A).[1][6]

-

Causality: By activating these phosphatases, the AT2R directly counteracts the kinase-driven signaling initiated by the AT1R. For instance, SHP-1 activation by the AT2R leads to the dephosphorylation and inactivation of key pro-growth kinases like extracellular signal-regulated kinase (ERK1/2), thereby inhibiting cellular proliferation and hypertrophy.[11] This phosphatase-mediated pathway is fundamental to the AT2R's anti-proliferative and pro-apoptotic effects in vascular smooth muscle cells.[11][12]

-

-

Bradykinin-Nitric Oxide-cGMP Pathway: The most well-established role of the AT2R is promoting vasodilation.[10] This is achieved through a cascade involving bradykinin and nitric oxide (NO).

-

Causality: AT2R stimulation enhances the local production of bradykinin, which in turn activates bradykinin B2 receptors on endothelial cells.[6] This triggers the activation of endothelial nitric oxide synthase (eNOS), leading to NO production.[5] NO then diffuses to adjacent vascular smooth muscle cells, activates soluble guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and causes vasorelaxation.[5][6] This pathway directly opposes the potent vasoconstriction mediated by the AT1R.

-

-

Phospholipase A2 Activation: AT2R can also stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid, which can be further metabolized to various vasoactive eicosanoids.[6][9] The precise downstream effects can vary by tissue and metabolic context.

These pathways are not mutually exclusive and can exhibit significant crosstalk, allowing the AT2R to exert pleiotropic effects.

Role of AT2R in Cardiovascular Pathophysiology

The protective functions of the AT2R become particularly evident in disease states where the RAS is pathologically activated.

-

Hypertension: By promoting vasodilation and natriuresis, AT2R activation helps to lower blood pressure, counteracting the pressor effects of the AT1R.[6][13][14] Central AT2R stimulation in brain regions like the rostral ventrolateral medulla can also reduce sympathetic outflow, further contributing to blood pressure reduction.[13]

-